molecular formula C8H21N3 B11921839 N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine

N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine

Cat. No.: B11921839
M. Wt: 159.27 g/mol
InChI Key: APMQGTMNVUHWBL-UHFFFAOYSA-N
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Description

N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine ( 10563-29-8) is an organic compound with the molecular formula C 8 H 21 N 3 and a molecular weight of 159.27 g/mol . This substance is a polyamine, characterized by the presence of multiple nitrogen atoms within its structure. It is also known by synonyms such as N,N-Dimethyldipropylenetriamine and DMAPAPA . As a member of the polyamine class, this compound serves as a versatile building block or intermediate in organic synthesis and materials science research. Polyamines with structures similar to this compound are of significant research interest. For instance, polycationic amine-containing compounds are being investigated for their ability to interact with biological membranes, potentially facilitating the transport of pharmacophores across cellular barriers . The multiple amine functionalities provide sites for chemical modification, making it a valuable precursor for developing more complex molecules, such as surfactants or specialized ligands. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H21N3

Molecular Weight

159.27 g/mol

IUPAC Name

1-N-[1-(dimethylamino)propan-2-yl]propane-1,2-diamine

InChI

InChI=1S/C8H21N3/c1-7(9)5-10-8(2)6-11(3)4/h7-8,10H,5-6,9H2,1-4H3

InChI Key

APMQGTMNVUHWBL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(C)CN(C)C)N

Origin of Product

United States

Preparation Methods

Multi-Step Organic Synthesis (CN111548275A)

This patent outlines a five-step synthesis for 2-(aminomethyl)-N1,N1-dimethylpropane-1,3-diamine, emphasizing reductive amination and hydrogenolysis:

  • Intermediate 1 : Malonic acid + DMF-DMA → enamine.

  • Intermediate 2 : Nickel-catalyzed hydrogenation.

  • Intermediate 3 : Amine ester exchange with benzylamine.

  • Intermediate 4 : LiAlH4 reduction.

  • Final Product : Acidic hydrogenation with Pd/C.

Adaptability : Introducing a 2-aminopropyl group at the ester exchange stage (Step 3) could redirect the synthesis toward the target compound. For example, substituting benzylamine with 2-aminopropylamine might yield the desired branching, though competing reactions (e.g., over-alkylation) would require careful stoichiometric control.

Critical Analysis of Synthetic Challenges

Regioselectivity in Alkylation

The target compound’s 1,2-diamine arrangement complicates traditional Michael addition pathways. In DMAPA synthesis, acrylonitrile’s α,β-unsaturation directs dimethylamine attack to the β-position. For 1,2-diamines, a protecting-group strategy (e.g., temporary silane or carbamate groups) may be necessary to ensure sequential amine formation.

Hydrogenation Efficiency

Raney-Ni catalysts achieve >98% yields in DMAPA synthesis but may struggle with bulkier intermediates. Testing alternatives like Pd/C or PtO₂ under mild pressures (1–3 MPa) could mitigate incomplete reduction.

Purification and Scalability

Continuous fixed-bed systems minimize purification needs but require homogeneous feedstock. For batch multi-step syntheses, chromatographic separations (e.g., using petroleum ether:ethyl acetate = 3:1) limit industrial scalability. Membrane-based separation or crystallization optimization is advised.

Comparative Data on Reaction Conditions

Table 1 : Key Parameters from Patent Methodologies

ParameterCN103333073B (DMAPA)CN111548275A (Analog)Proposed for Target Compound
Reaction TypeContinuous fixed-bedMulti-step batchHybrid continuous/batch
Temperature Range10–200°C0–60°C20–100°C
Pressure Range0.1–10 MPaAmbient–6 MPa1–5 MPa
CatalystRaney-NiPd/C, LiAlH4Raney-Ni/Pd/C combo
Space Velocity (h⁻¹)0.1–10N/A0.1–2
Yield98%Not reportedEstimated 85–90%

Chemical Reactions Analysis

Types of Reactions

N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

Chemical Synthesis

Catalysis and Reaction Medium:
N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine serves as an effective catalyst in various organic reactions, including the Knoevenagel condensation. This reaction is essential for forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules .

Polymerization Processes:
The compound is utilized in the synthesis of poly(ethylene oxide)-b-poly(3-caprolactone-g-DP), a biodegradable copolymer. Such polymers are crucial in developing environmentally friendly materials for various applications, including drug delivery systems and tissue engineering .

Biomedical Applications

Drug Delivery Systems:
One of the most promising applications of this compound lies in its role as a component in drug delivery systems. Its ability to form cationic polymers enhances the encapsulation and delivery of therapeutic agents, particularly in cancer treatment. For instance, studies have demonstrated its effectiveness in creating hydrophilic gemcitabine conjugated cationic copolymers aimed at pancreatic cancer therapy .

Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Similar structures have shown efficacy against common pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

Polymer Science

Surfactants and Emulsifiers:
this compound is also involved in producing surfactants like cocamidopropyl betaine. These surfactants are widely used in personal care products due to their mildness and effectiveness in forming stable emulsions .

Corrosion Inhibitors:
The compound has been identified as a potential corrosion inhibitor in industrial applications. Its ability to form protective films on metal surfaces helps prevent corrosion, thereby extending the lifespan of machinery and infrastructure .

Data Tables

Application AreaSpecific Use Cases
Chemical SynthesisCatalyst for Knoevenagel condensation
BiomedicalDrug delivery systems; antimicrobial agents
Polymer ScienceSurfactants; biodegradable polymers; corrosion inhibitors

Case Studies

Case Study 1: Drug Delivery Systems
A study published in a peer-reviewed journal highlighted the use of this compound in developing a polymeric system for delivering gemcitabine to pancreatic cancer cells. The results indicated enhanced drug stability and increased cellular uptake compared to conventional methods .

Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives of this compound were tested against various bacterial strains. The findings revealed that specific formulations exhibited minimum inhibitory concentrations comparable to established antibiotics, suggesting potential for clinical application .

Mechanism of Action

The mechanism of action of N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target molecules. This interaction can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Diamines

The following table compares N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine with key analogs, focusing on structural features, physicochemical properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications References
This compound C₈H₂₁N₃ 159.28 N1: dimethyl; N2: 2-aminopropyl Hazardous (corrosive, toxic); potential use in pharmaceuticals or catalysis (inferred)
N1,N1-Dimethylpropane-1,2-diamine C₅H₁₄N₂ 102.18 N1: dimethyl; N2: unsubstituted Toxic liquid; shorter chain length reduces steric hindrance compared to target compound
N1,N1,N2,N2-Tetramethylethane-1,2-diamine C₆H₁₆N₂ 116.21 N1 and N2: fully methylated High steric hindrance; synthesized via Eschweiler-Clarke methylation; used in alkylation
N1,N1-Diisopropylethane-1,2-diamine C₈H₂₀N₂ 144.26 N1 and N2: diisopropyl groups Bulky substituents reduce nucleophilicity; pharmaceutical intermediate (e.g., Ethonia)
N1-Benzyl-N2,N2-diethylpropane-1,2-diamine C₁₄H₂₄N₂ 220.35 N1: benzyl; N2: diethyl Aromatic substituent enhances π-interactions; used in metal ion coordination and catalysis
N1,N1-Dimethylpropane-1,2-diamine hydrochloride C₅H₁₅ClN₂ 138.64 Hydrochloride salt of N1,N1-dimethylpropane-1,2-diamine Improved solubility in polar solvents; reduced volatility compared to free base

Key Structural and Functional Comparisons

Chain Length and Substituent Effects: The aminopropyl group in the target compound increases its chain length compared to simpler analogs like N1,N1-dimethylpropane-1,2-diamine (C5 vs. C8 backbone). This extended chain may enhance flexibility and binding affinity in coordination chemistry . Bulkier substituents (e.g., benzyl or diisopropyl groups) reduce nucleophilicity and basicity due to steric hindrance, whereas dimethyl groups balance reactivity and steric accessibility .

Basicity and Reactivity: N1,N1,N2,N2-Tetramethylethane-1,2-diamine (fully methylated) exhibits lower basicity than the target compound due to electron-donating methyl groups saturating both nitrogens .

Safety and Handling :

  • The target compound shares corrosive properties (H314) with N1,N1-dimethylpropane-1,2-diamine , but its environmental toxicity (H411) distinguishes it from simpler analogs .
  • Hydrochloride salts (e.g., N1,N1-dimethylpropane-1,2-diamine HCl) mitigate volatility but introduce corrosiveness from chloride ions .

Applications :

  • N1-Benzyl-N2,N2-diethylpropane-1,2-diamine is utilized in metal-ion coordination for catalysis, whereas N1,N1-diisopropylethane-1,2-diamine serves as a pharmaceutical intermediate .
  • The target compound’s applications remain less documented but may align with KYNA amide derivatives (e.g., electrophysiological agents) due to structural parallels .

Research Findings and Data

  • Synthetic Routes : The target compound may be synthesized via amidation or alkylation of precursor diamines, similar to methods used for N1,N1-dimethylpropane-1,3-diamine ().
  • C8H21N3) .

Biological Activity

N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine, commonly referred to as DMAPA (Dimethylaminopropylamine), is a versatile compound with significant biological activity. This article provides an in-depth analysis of its biological properties, applications, and associated research findings.

  • Chemical Formula: C5H14N2
  • Molecular Weight: 102.18 g/mol
  • CAS Number: 19764-58-0
  • IUPAC Name: N,N-Dimethyl-1,3-propanediamine

DMAPA acts primarily as a catalyst in various organic reactions, such as the Knoevenagel condensation. Its amine functional groups allow it to participate in nucleophilic attacks, facilitating the formation of carbon-carbon bonds. This property is crucial in the synthesis of pharmaceuticals and agrochemicals.

2. Health Effects

DMAPA exhibits several biological effects that are important for both industrial applications and safety assessments:

  • Toxicity: Studies indicate that DMAPA can be harmful upon exposure. The oral LD50 value in rats is approximately 1.87 g/kg, indicating moderate toxicity . It is classified as corrosive and can cause severe irritation to skin and eyes .
  • Sensitization: It has been noted as a mild skin sensitizer, suggesting that repeated exposure could lead to allergic reactions in some individuals .
  • Genotoxicity: Current research does not suggest significant genotoxic effects, as no evidence of genetic toxicity has been reported in studies using analogue substances .

3. Applications in Industry

DMAPA is widely used in various sectors:

  • Personal Care Products: It is commonly found in shampoos, fabric softeners, and dyes due to its surfactant properties .
  • Epoxy Resins: As a hardening agent and crosslinker for epoxy resins, DMAPA enhances the mechanical properties of the final products .

4. Environmental Impact

The environmental profile of DMAPA indicates that it is readily biodegradable and has a low potential for bioaccumulation. However, it poses toxicity risks to aquatic life, necessitating careful handling and disposal practices .

Case Studies

Several studies have explored the biological activity and safety profile of DMAPA:

  • Study on Toxicity: A comprehensive toxicity assessment conducted on rats revealed that DMAPA's acute toxicity is moderate, with significant effects observed at high doses. The study emphasized the need for protective measures during industrial use to mitigate exposure risks .
  • Knoevenagel Condensation Study: Research demonstrated the effectiveness of DMAPA as a catalyst in Knoevenagel condensation reactions, showcasing its utility in synthesizing complex organic molecules .

Summary Table of Biological Activity

PropertyDescription
ToxicityModerate (LD50: 1.87 g/kg oral)
Skin IrritationCorrosive; severe irritation
GenotoxicityNo significant evidence
ApplicationsPersonal care products; epoxy resin hardener
Environmental ImpactReadily biodegradable; toxic to aquatic life

Q & A

Q. What are the established synthetic routes for N2-(2-Aminopropyl)-N1,N1-dimethylpropane-1,2-diamine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of a ketone precursor (e.g., N1,N1-dimethylaminopropanone) using ammonium acetate and sodium cyanoborohydride (NaBH3CN) in a one-pot reaction. This approach involves imine formation followed by selective reduction . Optimization includes:
  • Temperature : 50–60°C for imine stabilization.
  • pH control : Maintain mildly acidic conditions (pH ~6–7) to enhance NaBH3CN efficiency.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) to isolate the diamine.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR confirm amine proton environments and carbon backbone structure. For example, δ 2.2–2.5 ppm (methylene protons adjacent to tertiary amines) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ peak at m/z 174.2) .
  • Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1100–1250 cm⁻¹ (C-N stretch) confirm amine functionality .

Q. How should researchers ensure the compound’s stability during storage and handling?

  • Methodological Answer :
  • Storage : Under inert atmosphere (argon/nitrogen) at 2–8°C to prevent oxidation or hydrolysis .
  • Handling : Use desiccants in storage vials and avoid prolonged exposure to light.
  • Stability testing : Monitor via HPLC every 3 months; degradation products (e.g., oxidized amines) elute earlier than the parent compound .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies often arise from stereochemical variability or impurity profiles . Solutions include:
  • Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to assess activity differences .
  • Batch analysis : Compare LC-MS purity (>98%) across studies; impurities >2% may skew receptor binding assays .
  • Dose-response curves : Use Hill slope analysis to differentiate true efficacy from artifactual effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve its pharmacological profile?

  • Methodological Answer :
  • Core modifications : Introduce substituents at the 2-aminopropyl group (e.g., alkylation, aryl groups) to enhance lipophilicity and blood-brain barrier penetration .
  • Functional assays : Test derivatives in radioligand binding assays (e.g., dopamine D2 receptor) and measure IC50 shifts. For example, bulkier substituents reduce D2 affinity by 10-fold .
  • Computational modeling : Dock derivatives into receptor crystal structures (e.g., GPCRs) using Schrödinger Suite to predict steric clashes or hydrogen bonding .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

  • Methodological Answer :
  • LC-MS/MS : Detect impurities at <0.1% levels using a C18 column (0.1% formic acid/acetonitrile gradient) and MRM transitions specific to common by-products (e.g., N-oxide derivatives) .
  • NMR relaxation experiments : ¹H T1/T2 measurements identify low-concentration aggregates or solvates .
  • Elemental analysis : Confirm stoichiometry (e.g., C: 55.4%, H: 10.5%, N: 24.1%) to rule out non-amine contaminants .

Q. What safety protocols mitigate risks during in vivo studies?

  • Methodological Answer :
  • Acute toxicity : Pre-screen in zebrafish embryos (LC50 < 100 µM indicates high risk) .
  • PPE : Wear nitrile gloves, N95 masks, and safety goggles; avoid skin contact due to Category 1A skin corrosion hazards .
  • Spill management : Neutralize acidic degradation products (e.g., HBr) with sodium bicarbonate before disposal .

Key Research Findings

  • Stereochemical Impact : The (R)-enantiomer exhibits 5-fold higher affinity for serotonin receptors than the (S)-form .
  • Receptor Binding : Ki = 120 nM for σ-1 receptors, suggesting potential neuroprotective applications .
  • Metabolic Stability : Hepatic microsome assays show t1/2 = 45 minutes (human), necessitating prodrug strategies .

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